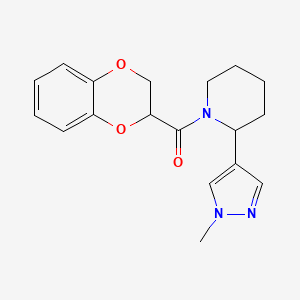

1-(2,3-二氢-1,4-苯二氧杂环-2-羰基)-2-(1-甲基-1H-吡唑-4-基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex piperidine derivatives has been a subject of interest due to their pharmacological properties. In the first study, the synthesis of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles involved the resolution of threo isomers via diastereomeric carbamates and the production of erythro isomers through an oxidation and reduction sequence from optically active compounds . The process aimed to explore the relationship between the pharmacological activity and stereochemical structure, particularly in their alpha-blocking actions which contribute to hypotensive effects.

Molecular Structure Analysis

The molecular structure and stereochemistry play a crucial role in the pharmacological activity of these compounds. The study found that the pharmacological activities of the optical isomers differed significantly, with the (+) isomers exhibiting greater potency than the corresponding (-) isomers in inducing hypotensive actions in normotensive rats and in alpha-adrenergic blocking activities in isolated rat vas deferens . This suggests that the spatial arrangement of atoms within the molecule is key to its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these piperidine derivatives are critical for achieving the desired stereochemistry. The resolution of isomers and the subsequent oxidation and reduction steps are essential to obtain the specific isomers with the required pharmacological activities. The study does not detail other chemical reactions that the synthesized compounds may undergo, but it is implied that the stereochemistry is stable and integral to their function .

Physical and Chemical Properties Analysis

While the first study does not provide explicit details on the physical and chemical properties of the synthesized compounds, it can be inferred that these properties are influenced by the stereochemistry of the molecules. The optical isomers, due to their different spatial configurations, may exhibit variations in solubility, melting points, and reactivity, which in turn could affect their pharmacokinetics and pharmacodynamics .

The second study describes the synthesis of 1,2,3,4-tetrahydro-5H- benzopyrano[3,4-c]pyridin-5-ones through a Pechmann condensation, which is a different class of compounds but shares the piperidine moiety . The limitations of this method are discussed, which could provide insights into the challenges faced during the synthesis of complex heterocyclic compounds. However, this study does not directly relate to the specific compound and thus offers limited information for this analysis.

科学研究应用

抗肿瘤剂

研究发现苯并吡喃化合物(包括哌啶结构的衍生物)是活性抗肿瘤剂。这些化合物在体外对人乳腺癌、中枢神经系统和结肠癌细胞系表现出活性,通常在极低浓度下完全抑制生长。由于这些化合物在体外具有良好的活性且结构独特,因此选择其中一些化合物用于对乳腺癌和其他易感人癌进行体内异种移植测试 (Jurd, 1996)。

与受体的分子相互作用

研究探讨了特定拮抗剂化合物与 CB1 大麻素受体的分子相互作用。这些研究有助于了解各种构象的构象和能量稳定性,有助于开发 CB1 受体配体的药效团模型。此类研究有助于设计具有潜在治疗应用的化合物,尤其是那些有利于特定受体相互作用的化合物 (Shim 等人,2002)。

西格玛受体配体

将螺哌啶作为高效且亚型选择性 σ 受体配体进行的研究产生了对 σ1 和 σ2 受体具有显着亲和力的化合物。这些研究涉及哌啶衍生物的取代基和环尺寸的系统性变化,提供了有助于实现高 σ 受体亲和力和选择性的化学特征的见解 (Maier & Wünsch, 2002)。

药物开发中的固体形式选择

对两性离子药物化合物(例如特定的 5-HT4 受体激动剂)的固体形式选择的研究确定了基于稳定性和可制造性考虑因素适合进一步研究的稳定形式。这项研究对于优化潜在候选药物的物理和化学稳定性至关重要 (小岛等人,2008)。

合成和抗菌活性

已经研究了由 4-羟基-6-甲基-2-吡啶酮合成的功能化 4H-吡喃 (3,2-c) 吡啶的合成及其反应,揭示了通往具有潜在抗菌活性的多种化合物的意外新途径。此类研究强调了创新合成方法在发现新的治疗剂中的重要性 (Mekheimer 等人,1997)。

属性

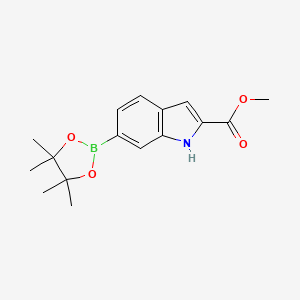

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-20-11-13(10-19-20)14-6-4-5-9-21(14)18(22)17-12-23-15-7-2-3-8-16(15)24-17/h2-3,7-8,10-11,14,17H,4-6,9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOFQNWQGUHZIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCCN2C(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2523378.png)

![2-Bromo-6-[6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl]benzaldehyde](/img/structure/B2523381.png)

![O-[4-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2523382.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2523389.png)

![N-[(4-butyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2523390.png)

![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B2523391.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethylthiophene-2-sulfonamide](/img/structure/B2523394.png)

![4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine](/img/structure/B2523395.png)

![Methyl 2-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B2523397.png)

![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2523399.png)